molecular formula C12H9NS B3050884 1-Dibenzothiophenamine CAS No. 29451-76-1

1-Dibenzothiophenamine

Cat. No. B3050884
CAS RN: 29451-76-1
M. Wt: 199.27 g/mol
InChI Key: LUOGSASRTYIOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Dibenzothiophenamine, also known as N-phenyl-1-Dibenzothiophenamine, is a chemical compound with the CAS number 1807910-86-6 . It has a molecular formula of C12H9NS .


Molecular Structure Analysis

The molecular structure of 1-Dibenzothiophenamine consists of two benzene rings fused to a central thiophene ring . The exact molecular weight is not specified in the sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Dibenzothiophenamine are not well-documented in the sources .

Scientific Research Applications

Environmental Impact and Molecular Mechanisms

1-Dibenzothiophenamine (DBT) is a significant component of crude oil and a widespread environmental pollutant with known adverse effects on aquatic vertebrates. A study by Woźny et al. (2010) focused on the molecular mechanisms of DBT's impact, specifically examining its effect on CYP1A expression in the liver and gills of rainbow trout. This research contributes to understanding the environmental impact of DBT and its toxicological pathway in aquatic ecosystems (Woźny et al., 2010).

Photostability in Potential Anticancer Drugs

DBT's photostability was explored in the context of anticancer drug development. Silchenko et al. (2003) studied 2-hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione (a potential anticancer drug), revealing its sensitivity to fluorescent lighting and its degradation products. This research is pivotal for understanding the stability and viability of DBT derivatives in pharmaceutical applications (Silchenko et al., 2003).

Desulfurization and Environmental Remediation

DBT plays a role in the desulfurization of fossil fuels, a process crucial for reducing sulfur emissions and complying with environmental standards. Studies by Labana et al. (2005) and Shen et al. (2015) explored microbial and catalytic methods for DBT desulfurization, respectively. These insights are instrumental in developing more efficient and environmentally friendly methods for reducing sulfur content in fuels (Labana et al., 2005), (Shen et al., 2015).

Ionic Liquids for Pollutant Removal

The utilization of ionic liquids, such as n-butyl-pyridinium tetrafluoroborate, has been researched for the removal of DBT from organic solutions. Enayati and Faghihian (2015) demonstrated high efficiency in extracting DBT, showcasing the potential of ionic liquids in environmental remediation (Enayati & Faghihian, 2015).

Photocatalysis and Material Science

DBT derivatives have been explored for their applications in material science, particularly in the field of photocatalysis. The research by Lü et al. (2007) and Perepichka et al. (2005) highlights the potential of DBT in creating efficient blue emitters and catalysis processes, contributing to advancements in material science and photocatalytic applications (Lü et al., 2007), (Perepichka et al., 2005).

Safety And Hazards

The safety data sheet for 1-Dibenzothiophenamine is not available in the sources . Therefore, it’s recommended to handle this compound with care until more information is available.

properties

IUPAC Name

dibenzothiophen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOGSASRTYIOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183660
Record name 1-Dibenzothiophenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dibenzothiophenamine

CAS RN

29451-76-1
Record name 1-Dibenzothiophenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029451761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Dibenzothiophenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Dibenzothiophenamine
Reactant of Route 2
1-Dibenzothiophenamine
Reactant of Route 3
1-Dibenzothiophenamine
Reactant of Route 4
Reactant of Route 4
1-Dibenzothiophenamine
Reactant of Route 5
1-Dibenzothiophenamine
Reactant of Route 6
1-Dibenzothiophenamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.